molecular formula C13H16N2O B8527296 4-(3,5-Diethylpyrazol-1-yl)phenol

4-(3,5-Diethylpyrazol-1-yl)phenol

Cat. No.: B8527296
M. Wt: 216.28 g/mol
InChI Key: XQBWRPABUUWXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Diethylpyrazol-1-yl)phenol is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(3,5-diethylpyrazol-1-yl)phenol

InChI

InChI=1S/C13H16N2O/c1-3-10-9-11(4-2)15(14-10)12-5-7-13(16)8-6-12/h5-9,16H,3-4H2,1-2H3

InChI Key

XQBWRPABUUWXLV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C2=CC=C(C=C2)O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole (893 mg, 3.88 mmol) in methylene chloride (50 mL) at −78° C. was added boron tribromide (1.10 mL, 11.63 mmol). The reaction was stirred at −78° C. for 1 hour and at room temperature for an additional 1 hour. The reaction was quenched with saturated sodium bicarbonate. After the aqueous layer was extracted with methylene chloride, the combined organic layers were dried (MgSO4) and concentrated to give the desired product. The reaction was assumed to be quantitative. LC-MS (C13H16N2O calculated 216) m/z 217 (M+H).
Name
3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.